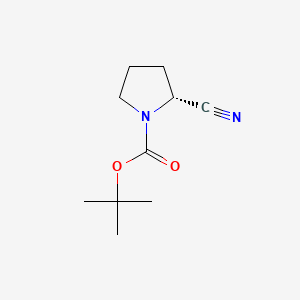(R)-1-Boc-2-cyanopyrrolidine
CAS No.: 228244-20-0
Cat. No.: VC1995729
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 228244-20-0 |
|---|---|
| Molecular Formula | C10H16N2O2 |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m1/s1 |
| Standard InChI Key | MDMSZBHMBCNYNO-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H]1C#N |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C#N |
Introduction
Chemical Identity and Structure
(R)-1-Boc-2-cyanopyrrolidine, also known as tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate, is a chiral pyrrolidine derivative featuring a Boc (tert-butyloxycarbonyl) protecting group and a cyano functional group. The compound exists in a specific stereochemical configuration with the R-isomer being predominant in commercial preparations.
Basic Chemical Information
| Parameter | Value |
|---|---|
| Chemical Name | (R)-1-Boc-2-cyanopyrrolidine |
| IUPAC Name | tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate |
| CAS Numbers | 228244-20-0, 144688-70-0 |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| Stereochemistry | R-configuration |
Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
-
BOC-L-PRO-NITRILE
-
(R)-N-BOC-2-PYRROLIDINONITRILE
-
(R)-1-(tert-Butoxycarbonyl)-2-pyrrolidinecarbonitrile
-
tert-butyl 2-cyanopyrrolidine-1-carboxylate
Physical and Chemical Properties
(R)-1-Boc-2-cyanopyrrolidine possesses distinctive physical and chemical properties that make it valuable for various applications in research and chemical synthesis.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Colorless liquid |
| Melting Point | 33-36°C |
| Boiling Point | 307.9±35.0°C (Predicted) |
| Density | 1.08±0.1 g/cm³ (Predicted) |
| Refractive Index | 1.488 |
| Flash Point | >230°F |
Chemical Properties
| Property | Value |
|---|---|
| pKa | -4.97±0.40 (Predicted) |
| Solubility | Soluble in most organic solvents |
| Stability | Moisture & Light Sensitive |
| Recommended Storage | 2-8°C |
The presence of both a cyano group and a Boc protecting group on the pyrrolidine ring contributes to the compound's versatility in organic synthesis . The chiral nature of (R)-1-Boc-2-cyanopyrrolidine makes it particularly valuable for asymmetric syntheses, where stereochemical control is crucial.
Synthesis Methods
The synthesis of (R)-1-Boc-2-cyanopyrrolidine involves specific reaction conditions to maintain stereochemical integrity.
General Synthesis Approach
(R)-1-Boc-2-cyanopyrrolidine is primarily obtained through the reaction of a cyano group and Boc protecting group on a pyrrole ring. The synthesis typically begins with appropriately substituted pyrrolidine precursors and involves careful control of reaction conditions to maintain the desired stereochemistry .
Purification and Quality Control
Commercial preparations of (R)-1-Boc-2-cyanopyrrolidine undergo rigorous purification processes to ensure high purity levels. Quality control measures typically include:
-
HPLC analysis
-
NMR spectroscopy
-
Mass spectrometry
-
Chiral purity assessment
-
Melting point determination
These measures ensure that the compound meets the required specifications for research and pharmaceutical applications.
Applications in Pharmaceutical Development
(R)-1-Boc-2-cyanopyrrolidine has significant applications in pharmaceutical research and development, serving as a building block for various therapeutic compounds.
Role as a Key Intermediate
(R)-1-Boc-2-cyanopyrrolidine functions as a key intermediate in the synthesis of complex pharmaceutical molecules. Its chiral nature makes it particularly valuable for asymmetric synthesis, allowing researchers to create compounds with specific stereochemistry, which is crucial for biological activity.
Peptide Synthesis Applications
In peptide synthesis, (R)-1-Boc-2-cyanopyrrolidine is utilized to enhance the stability and bioactivity of therapeutic peptides. The incorporation of this chiral building block can improve the pharmacokinetic properties of peptides, making them more effective as potential drug candidates.
Development of Enzyme Inhibitors
This compound contributes significantly to the design of enzyme inhibitors and other biomolecules in biotechnology. Such applications aid in the development of targeted therapies for cancer and other diseases by providing tools to modulate biological pathways.
Applications in Neuroscience Research
The structural features of (R)-1-Boc-2-cyanopyrrolidine and its derivatives make them valuable tools in neuroscience research, with potential therapeutic applications for neurological disorders.
Neurotransmitter Modulation Studies
The unique structure of (R)-1-Boc-2-cyanopyrrolidine makes it suitable for studies related to neurotransmitter modulation. This area of research holds potential for developing treatments for neurological disorders by understanding how specific compounds interact with neurotransmitter systems.
Cyanopyrrolidine-Based POP Inhibitors
Related cyanopyrrolidine-based compounds have been evaluated as prolyl oligopeptidase (POP) inhibitors. POP is a large cytosolic serine peptidase that is altered in patients with Alzheimer's disease, Parkinsonian syndrome, muscular dystrophies, and other denervating diseases .
Antiamnesic Effects
Research has demonstrated that cyanopyrrolidine-based POP inhibitors exhibit protective effects in scopolamine- and maximal electroshock-induced models of amnesia in rats. Specific compounds significantly prolonged conditioned passive avoidance reflex (CPAR) retention time when administered intraperitoneally, suggesting an important role in learning and memory processes in the central nervous system .
Other Applications
Beyond pharmaceutical and neuroscience applications, (R)-1-Boc-2-cyanopyrrolidine has utility in various other scientific fields.
Material Science Applications
The properties of (R)-1-Boc-2-cyanopyrrolidine make it suitable for developing novel materials, such as polymers with specific functionalities. These materials find applications in coatings and adhesives, contributing to advancements in material science.
Chemical Research Tools
As a chiral building block, (R)-1-Boc-2-cyanopyrrolidine serves as an important tool in organic chemistry research, facilitating the development of new synthetic methodologies and reaction pathways.
| Classification | Details |
|---|---|
| Hazard Code | Xn - Harmful |
| Risk Statements | R22 - Harmful if swallowed R36/37/38 - Irritating to eyes, respiratory system and skin R43 - May cause sensitization by skin contact |
| Safety Statements | S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice S36/37/39 - Wear suitable protective clothing, gloves and eye/face protection |
| WGK Germany | 3 (Highly water endangering) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume